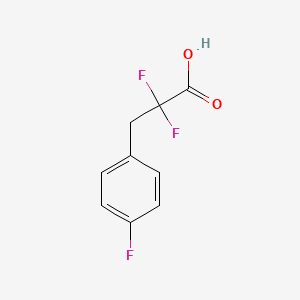

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-7-3-1-6(2-4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHVPGAQBZVCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical and biological properties.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of 2,2-difluoro-3-(4-fluorophenyl)propanoic acid, a compound featuring the valuable α,α-difluorinated carboxylic acid motif. We will explore a robust synthetic pathway, delve into the mechanistic rationale behind the chosen reactions, and detail the analytical methodologies required to verify the structure and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Fluorinated Carboxylic Acids

Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond make it a powerful tool for modulating molecular properties. In medicinal chemistry, fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and alter pKa values to optimize drug-receptor interactions. The gem-difluoromethylene group (CF₂) in particular is a key structural motif, serving as a bioisostere for carbonyl groups, ethers, or other functionalities, while being metabolically more robust.[3]

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid combines this gem-difluoro unit with a fluorinated aromatic ring, making it a molecule of interest for building more complex pharmaceutical candidates. The synthetic and analytical principles discussed herein provide a foundational framework for accessing this and related structures.

Synthetic Strategy: A Convergent Approach via the Reformatsky Reaction

While various methods exist for synthesizing fluorinated compounds, including nucleophilic and electrophilic fluorination strategies[4][5], a highly effective and convergent route to the target molecule is the Reformatsky reaction .[6]

Rationale for the Chosen Pathway

The Reformatsky reaction is a classic organometallic carbon-carbon bond-forming reaction that utilizes an α-halo ester and a carbonyl compound in the presence of a metal, typically zinc.[6] This approach is particularly well-suited for our target for several key reasons:

-

Expertise & Experience: The reaction reliably generates a zinc enolate from ethyl bromodifluoroacetate, a readily available fluorinated building block.[3][7] This "Reformatsky reagent" is a soft nucleophile, selectively attacking the electrophilic carbonyl carbon of an aldehyde without undergoing self-condensation with the ester group, a common side reaction with more reactive organometallics like Grignard or organolithium reagents.[6]

-

Trustworthiness: The pathway is a self-validating system. It proceeds through distinct, isolable intermediates, allowing for characterization at each stage to ensure the reaction is proceeding as expected before committing to subsequent steps.

-

Convergent Design: The strategy efficiently brings together two key fragments—the difluoroacetate unit and the 4-fluorophenyl ring—in a single C-C bond-forming step, which is often more efficient than linear syntheses that build the carbon skeleton first and introduce fluorine atoms later.

The overall synthetic workflow involves three main stages: the initial Reformatsky condensation, deoxygenation of the resulting benzylic alcohol, and final hydrolysis of the ester to the desired carboxylic acid.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate

-

Activation of Zinc: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add zinc dust (1.2 eq). The flask is purged with argon. A small amount of iodine or 1,2-dibromoethane can be added and gently heated to activate the zinc surface.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Initiation: A solution of ethyl bromodifluoroacetate (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in THF is prepared. A small portion of this solution is added to the zinc suspension. The reaction mixture is gently heated to initiate the reaction, often indicated by a color change or gentle refluxing.

-

Addition: The remainder of the aldehyde/ester solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure full consumption of the starting materials.

-

Workup: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

Stage 2: Synthesis of Ethyl 2,2-difluoro-3-(4-fluorophenyl)propanoate

-

Catalyst Setup: In a hydrogenation vessel, the crude product from Stage 1 is dissolved in ethanol or ethyl acetate. Palladium on carbon (10% Pd/C, ~5 mol%) is carefully added.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen (typically 50-100 psi). The mixture is stirred vigorously at room temperature for 12-24 hours.

-

Filtration and Concentration: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the deoxygenated ester.

Stage 3: Synthesis of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

-

Hydrolysis: The crude ester from Stage 2 is dissolved in a mixture of ethanol and water. Sodium hydroxide (NaOH, 2-3 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the ester.

-

Acidification: The reaction mixture is cooled in an ice bath, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 1-2 with cold 2M hydrochloric acid (HCl). The desired carboxylic acid typically precipitates as a solid.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2,2-difluoro-3-(4-fluorophenyl)propanoic acid.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three main regions of interest. Protons on the 4-fluorophenyl ring will appear in the aromatic region (~7.0-7.4 ppm), likely as two multiplets due to F-H coupling. The benzylic proton at the C3 position is expected to appear as a triplet (~3.4-3.8 ppm) due to coupling with the two adjacent fluorine atoms (³JHF). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (~10-12 ppm).[8]

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected. The fluorine on the aromatic ring will appear as a singlet in a typical aryl-fluoride region. The two geminal fluorine atoms at the C2 position will appear as a doublet due to coupling with the C3 proton (³JFH).[9]

-

¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the carboxylic acid carbonyl (~170 ppm), and the aliphatic carbons. The C2 carbon, directly attached to two fluorine atoms, will exhibit a large one-bond C-F coupling, appearing as a triplet.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecular formula is C₉H₇F₃O₂.

-

In electrospray ionization (ESI) negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻.

-

Characteristic fragmentation in the mass spectrum would include the loss of CO₂ (decarboxylation) from the parent ion, which is a common pathway for carboxylic acids.[10][11]

Infrared (IR) Spectroscopy:

-

The IR spectrum provides confirmation of key functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption band around 1700-1730 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. Strong C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region.[12][13]

Summary of Analytical Data

| Technique | Expected Observation | Purpose |

| ¹H NMR | Aromatic multiplets, benzylic triplet (³JHF), broad COOH singlet. | Confirms proton environment and connectivity. |

| ¹⁹F NMR | Aryl-F singlet, aliphatic-CF₂ doublet (³JFH). | Directly confirms the presence and environment of fluorine atoms. |

| ¹³C NMR | Carbonyl signal, aromatic signals, aliphatic signals (C2 as a triplet). | Elucidates the carbon skeleton and C-F bonding. |

| Mass Spec. | Accurate mass for [M-H]⁻, fragmentation showing loss of CO₂. | Confirms molecular weight and formula; supports structure.[10] |

| IR Spec. | Broad O-H stretch, strong C=O stretch, strong C-F stretches. | Confirms the presence of key functional groups. |

Conclusion

This guide has detailed a reliable and well-reasoned synthetic route to 2,2-difluoro-3-(4-fluorophenyl)propanoic acid using the Reformatsky reaction followed by deoxygenation and hydrolysis. The causality behind the choice of this pathway lies in its efficiency, selectivity, and use of readily available starting materials. The comprehensive characterization protocol outlined, employing a suite of modern analytical techniques, provides a robust framework for verifying the structure and purity of the target molecule. This foundational knowledge is crucial for scientists engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications.

References

- Kalita, S. J., Qi, J., Xiao, L., & Saha, D. (2025). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). Chemical Reviews.

- The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.

- Scilit. (n.d.).

- Fu, G. C., & Dai, X. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society.

- ScholarWorks at UMass Boston. (2016).

- The Journal of Organic Chemistry. (n.d.). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds.

- Organic Letters. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). Preparation of the difluoro‐Reformatsky reagent 9 and Schlenk‐type equilibrium.

- Radboud Repository. (n.d.).

- Wikipedia. (n.d.).

- NIH National Library of Medicine. (n.d.).

- Sigma-Aldrich. (n.d.).

- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.

- TCI Chemicals. (n.d.).

- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.

- PubChem. (n.d.). 2,2-Difluoropropionic acid.

- Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of propanoic acid.

- Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid.

- BenchChem. (n.d.). 3-Fluoro-2-hydroxypropanoic acid chemical structure and properties.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of 2,2-Difluoro-3-(4-fluorophenyl)propanoic Acid: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this specific molecule, this guide will focus on the theoretical principles and expected spectral features based on the analysis of structurally similar compounds. Methodologies for data acquisition and interpretation are detailed to empower researchers in their own characterization efforts should they synthesize or acquire this compound.

Introduction: The Significance of Spectroscopic Characterization

The precise structural elucidation of a molecule is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable, complementary information about the molecular structure, functional groups, and connectivity of a compound. For a molecule like 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, which possesses multiple fluorine atoms and a substituted aromatic ring, a thorough spectroscopic analysis is critical to confirm its identity and purity.

This guide will delve into the theoretical underpinnings of each of these techniques and predict the expected spectral data for the target molecule. While experimental data is not currently available in public databases, the principles outlined here will serve as a robust framework for any future analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the chemical environment of each atom. For 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for a complete characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number and types of protons and their neighboring atoms.

Expected Chemical Shifts (δ) and Multiplicities:

| Predicted Proton Environment | Expected Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| Carboxylic Acid (-COOH) | 10 - 13 | Singlet (broad) | The acidic proton is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange. |

| Methylene (-CH₂-) | 3.2 - 3.8 | Triplet of triplets (tt) | This proton is adjacent to the CF₂ group and the aromatic ring. It will be split into a triplet by the two equivalent fluorine atoms and further split by the protons on the aromatic ring. |

| Aromatic (Ar-H) | 7.0 - 7.5 | Two doublets of doublets (dd) or two multiplets | The four protons on the para-substituted fluorophenyl ring are in two different chemical environments. They will show complex splitting patterns due to coupling with each other and with the fluorine atom on the ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of fluorine, carbon-fluorine coupling will be observed.

Expected Chemical Shifts (δ) and Multiplicities:

| Predicted Carbon Environment | Expected Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| Carboxylic Acid (-C OOH) | 170 - 180 | Triplet (³JCF) | The carboxylic carbon is deshielded. It will show a small triplet coupling to the two fluorine atoms on the adjacent carbon. |

| Difluorinated Carbon (-C F₂-) | 110 - 125 | Triplet (¹JCF) | This carbon is directly bonded to two fluorine atoms, resulting in a large one-bond coupling constant and a characteristic triplet signal. |

| Methylene (-C H₂-) | 35 - 45 | Triplet (²JCF) | This carbon is two bonds away from the fluorine atoms and will exhibit a triplet splitting pattern. |

| Aromatic Carbons (Ar-C) | 115 - 165 | Multiple signals with C-F coupling | The aromatic carbons will show complex splitting patterns due to one, two, and three-bond couplings to the fluorine atom on the ring. The carbon directly attached to the fluorine will show a large one-bond coupling. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.

Expected Chemical Shifts (δ) and Multiplicities:

| Predicted Fluorine Environment | Expected Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Rationale |

| Difluoromethyl (-CF ₂-) | -90 to -120 | Triplet (³JFH) | The two equivalent fluorine atoms will be split into a triplet by the two protons of the adjacent methylene group. |

| Aromatic Fluorine (Ar-F ) | -100 to -130 | Multiplet | The aromatic fluorine will show a complex multiplet due to coupling with the aromatic protons. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Diagram: Workflow for NMR Sample Preparation and Analysis

Caption: A streamlined workflow for preparing a sample and acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Stretching |

| C-F (Aliphatic) | 1000 - 1100 | Strong | Stretching |

| C-F (Aromatic) | 1100 - 1250 | Strong | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching |

| Aromatic C=C | 1450 - 1600 | Medium to Weak | Stretching |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

Diagram: ATR-IR Spectroscopy Workflow

Caption: A simple workflow for obtaining an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular weight of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid (C₉H₇F₃O₂) is approximately 224.04 g/mol . A peak corresponding to this m/z value would be expected, although it may be of low intensity depending on the ionization method used.

-

Key Fragmentation Pathways:

-

Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da) would be a prominent peak.

-

Loss of H₂O: Dehydration from the carboxylic acid is a possible fragmentation.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the difluorinated carbon could occur.

-

Fluorine Rearrangements: In fluorinated compounds, rearrangements involving fluorine atoms are common.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids.

Diagram: ESI-MS Analysis Workflow

Caption: A general workflow for analyzing a sample using ESI-Mass Spectrometry.

Conclusion: A Path Forward for Characterization

References

At present, there are no direct citations for the experimental spectroscopic data of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid. The principles and typical spectral ranges discussed in this guide are based on foundational knowledge in organic spectroscopy. For further reading on the individual techniques, the following authoritative sources are recommended:

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. [Link]

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. [Link]

-

PubChem Database . National Center for Biotechnology Information. [Link]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Fluorinated Propanoic Acid Derivatives

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Propanoic Acid Scaffolds

Propanoic acid and its derivatives represent a cornerstone of modern pharmacology, most famously exemplified by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The core structure of 2-arylpropionic acid is a privileged scaffold, amenable to chemical modifications that can unlock a wide spectrum of biological activities. Among the most powerful strategies in medicinal chemistry is the introduction of fluorine atoms into a drug candidate.

Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and pharmacological profile.[2][3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and bioavailability to improve pharmacokinetic properties.[4][5][6][7] This guide provides an in-depth exploration of the key biological activities exhibited by fluorinated propanoic acid derivatives, focusing on their mechanisms of action, therapeutic applications in inflammation, cancer, and metabolic diseases, and the detailed experimental protocols required for their evaluation.

Chapter 1: Potent Anti-inflammatory Agents

The historical success of arylpropionic acids as NSAIDs makes the investigation of their fluorinated analogs a logical and fruitful endeavor. Research has consistently shown that fluorination can enhance the anti-inflammatory potency of these compounds, often with the added benefit of reducing side effects.[8][9][10]

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11][12] There are two primary isoforms:

-

COX-1: Constitutively expressed in most tissues, responsible for producing prostaglandins that regulate gastric mucus production and platelet aggregation.

-

COX-2: Inducible at sites of inflammation, its products mediate pain, fever, and inflammation.

Many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to therapeutic anti-inflammatory effects but also gastrointestinal side effects due to COX-1 inhibition. The design of fluorinated propanoic acid derivatives often aims to improve potency and, in some cases, selectivity for COX-2. For instance, studies on derivatives of 2-fluoroloxoprofen have demonstrated that specific modifications can lead to higher anti-inflammatory activity compared to the parent compound.[9][13]

Experimental Workflow for Evaluating Anti-inflammatory Activity

A systematic approach is crucial to characterize the anti-inflammatory potential of new chemical entities. The workflow typically progresses from initial in vitro screening to more complex cellular assays and finally to in vivo validation.

Caption: Workflow for assessing anti-inflammatory compounds.

Featured Experimental Protocols

Protocol 1: In Vitro Measurement of Pro-inflammatory Mediators in Macrophages [14]

This assay evaluates a compound's ability to inhibit the production of key pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with bacterial lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80% confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test fluorinated propanoic acid derivative for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions to coat plates, add supernatants, and perform the colorimetric reaction.

-

Read absorbance at 450 nm and calculate cytokine concentrations based on the provided standards.[14]

-

Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema [8]

This is a standard in vivo model to assess acute anti-inflammatory activity.

Methodology:

-

Animal Acclimation: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups: vehicle control, standard drug (e.g., Flurbiprofen), and test compound groups at various doses. Administer the compounds orally or intraperitoneally.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point. This demonstrates the compound's ability to reduce acute inflammation.[8]

Chapter 2: Targeted Anticancer Therapeutics

The application of fluorination in oncology drug design is a well-established strategy to enhance efficacy and overcome resistance.[2][4] Fluorinated propanoic acid derivatives have emerged as promising scaffolds for developing novel anticancer agents, particularly as inhibitors of histone deacetylases (HDACs) and as inducers of programmed cell death (apoptosis).

Mechanisms of Action in Oncology

1. Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[15][16] HDAC inhibitors (HDACis) restore histone acetylation, reactivating these genes and leading to cell cycle arrest, differentiation, and apoptosis.[16][17] Fluorination of the linker or cap group of an HDACi can significantly increase potency and isoform selectivity, which is critical for minimizing off-target effects.[5][15][18]

2. Induction of Apoptosis and Cell Cycle Arrest: Beyond HDAC inhibition, certain fluorinated derivatives can directly trigger cancer cell death. One study on fluorinated asiatic acid derivatives (a triterpenoid structure, but demonstrating the principle for fluorinated acids) found that the most potent compound induced cell cycle arrest at the G0/G1 phase.[19] This was achieved by up-regulating key cell cycle inhibitors like p21 and p27 and down-regulating cyclins D3 and E. Furthermore, the compound activated both the extrinsic (caspase-8) and intrinsic (Bax upregulation, Bcl-2 downregulation) apoptotic pathways, culminating in the activation of executioner caspase-3 and cell death.[19]

Key Derivatives and In Vitro Anticancer Activity

The efficacy of novel anticancer compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

| Fluorinated Asiatic Acid Deriv. | HeLa (Cervical) | ~1.5 | Apoptosis, G0/G1 Arrest | [19] |

| Fluorinated Asiatic Acid Deriv. | HT-29 (Colon) | ~2.0 | Apoptosis, G0/G1 Arrest | [19] |

| Fluorinated Indolinone Deriv. | HepG2 (Liver) | 0.4 | Kinase Inhibition | [2] |

| Fluorinated Peptoid-based HDACi | MOLM-13 (Leukemia) | ~0.05 | HDAC Inhibition | [15] |

Experimental Workflow for Anticancer Drug Discovery

The evaluation of potential anticancer drugs follows a hierarchical screening cascade to identify potent and selective compounds while eliminating non-specific or toxic ones.[20]

Caption: Workflow for evaluating anticancer compounds.

Featured Experimental Protocols

Protocol 3: Cell Viability Assessment using CellTiter-Glo® [20][21]

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Methodology:

-

Cell Plating: Seed cancer cells in an opaque-walled 96-well plate and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a serial dilution of the test compound for 48-72 hours.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (in a volume equal to the culture medium).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value.

Protocol 4: Analysis of Apoptosis by Western Blot [19]

This protocol detects key protein markers of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3.

Methodology:

-

Treatment and Lysis: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against full-length PARP, cleaved PARP, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of the cleaved PARP fragment (~89 kDa) indicates apoptosis.

Chapter 3: Metabolic Regulation through PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a critical role in regulating lipid and glucose metabolism.[22][23] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Because they structurally mimic fatty acids, some propanoic acid derivatives can bind to and activate these receptors, making them attractive targets for treating metabolic diseases like type 2 diabetes and dyslipidemia.[23][24]

Mechanism of Action: PPAR Activation

-

PPARα: Highly expressed in the liver, kidney, and heart, it primarily regulates fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to lower triglycerides.[25]

-

PPARγ: Primarily expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for glucose homeostasis and insulin sensitivity. Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists.[25]

-

PPARβ/δ: Ubiquitously expressed, it enhances fatty acid oxidation in skeletal muscle.[22]

Introducing fluorine into phenylpropanoic acid-type agonists has been shown to significantly improve their transactivation activity, creating potent "pan-agonists" that can activate all three PPAR isoforms.[26] This multi-pronged activation could offer a comprehensive treatment for metabolic syndrome.

Experimental Workflow for Identifying PPAR Agonists

The discovery process for PPAR agonists involves confirming direct binding to the receptor and then measuring the functional consequence of that binding—the activation of target gene transcription.

Caption: Workflow for characterizing PPAR agonists.

Featured Experimental Protocol

Protocol 5: PPAR Transactivation Reporter Gene Assay [26]

This cell-based assay measures a compound's ability to activate a PPAR isoform, which in turn drives the expression of a reporter gene (e.g., luciferase).

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two plasmids:

-

An expression vector for the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

-

-

Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the fluorinated propanoic acid derivative or a known agonist (e.g., Rosiglitazone for PPARγ).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

-

Cell Lysis and Signal Generation: Lyse the cells and add a luciferase substrate (e.g., luciferin). The luciferase enzyme will convert the substrate into a light-emitting product.

-

Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase expression) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value, which represents the concentration required for 50% of the maximal activation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the propanoic acid scaffold is a powerful and versatile strategy in drug discovery. This guide has demonstrated that these derivatives possess significant potential as anti-inflammatory, anticancer, and metabolic-regulating agents. The enhanced potency, improved metabolic stability, and altered selectivity imparted by fluorine atoms make these compounds highly valuable leads for further development.

Future research will likely focus on fine-tuning isoform selectivity (e.g., COX-2 vs. COX-1 or among HDAC isoforms) to create therapies with wider therapeutic windows and fewer side effects. The development of dual- or pan-agonists, such as the PPAR pan-agonists, represents an exciting frontier for treating complex multifactorial diseases like metabolic syndrome. As synthetic methodologies for fluorination continue to advance, the diversity and complexity of accessible fluorinated propanoic acid derivatives will expand, paving the way for the next generation of targeted therapeutics.

References

- Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.

- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery in preclinical settings.

- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.

- Pal, D., et al. (n.d.). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed.

- Wirleitner, B., et al. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.

- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.

- News-Medical. (2024, February 1). The role of cell-based assays for drug discovery.

- BenchChem. (2025, December). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.

- Yamakawa, N., et al. (n.d.). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. ACS Publications.

- Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen.

- Axxam. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery.

- Sarveswaran, R., et al. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.

- Kasuga, J., et al. (2008, August 15). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. PubMed.

- International Journal of Pharmaceutical Sciences and Research. (2017, April 1). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES.

- Yamakawa, N., et al. (2012, June 14). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Keio University.

- Frontiers. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.

- Le, T. T., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC - NIH.

- Meyer-Almes, F. J., et al. (n.d.). Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia. PMC - NIH.

- Wen, X., et al. (n.d.). Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers. PubMed Central.

- Molecules. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC - NIH.

- Nguyen, T. H. T., et al. (2023, February 19). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PubMed.

- Wikipedia. (n.d.). PPAR agonist.

- Gonçalves, B. M. F., et al. (2016, May 23). Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives. PubMed.

- El-Damasy, D. A., et al. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH.

- C. A. (2008, December 20). Effects of a selection of histone deacetylase inhibitors on mast cell activation and airway and colonic smooth muscle contraction. PubMed.

- MDPI. (2023, January 26). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs).

- ResearchGate. (2025, August 6). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

- MDPI. (n.d.). Oxylipins Derived from PUFAs in Cardiometabolic Diseases: Mechanism of Actions and Possible Nutritional Interactions.

- Mai, A., et al. (2010, July 20). Antiproliferative and Differentiating Activities of a Novel Series of Histone Deacetylase Inhibitors. PMC - NIH.

- IntechOpen. (n.d.). Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products.

- Al-Lahham, S. H., et al. (n.d.). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed.

- Bhattarai, P., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.

- Bhattarai, P., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]

- 5. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsr.com [ijpsr.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. keio.elsevierpure.com [keio.elsevierpure.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiproliferative and Differentiating Activities of a Novel Series of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of a selection of histone deacetylase inhibitors on mast cell activation and airway and colonic smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. mdpi.com [mdpi.com]

- 23. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PPAR agonist - Wikipedia [en.wikipedia.org]

- 26. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of 2,2-Difluoro-3-(4-fluorophenyl)propanoic Acid

Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Researchers

Executive Summary & Strategic Rationale

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid (CAS: 1557203-10-7) represents a specialized fluorinated scaffold in medicinal chemistry.[1][2] Unlike its non-fluorinated parent (hydrocinnamic acid), this compound incorporates a gem-difluoro motif at the

Why Screen This Compound?

-

Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) at the

-position renders the molecule resistant to metabolic oxidation (e.g., by CYP450s) and prevents chiral racemization, a common issue with -

Bioisosterism: The

-difluoromethylene group ( -

pKa Modulation: The strong electron-withdrawing effect of the two

-fluorines significantly lowers the pKa of the carboxylic acid (from ~4.8 to ~1.5–2.0), ensuring the compound exists almost exclusively as a carboxylate anion at physiological pH.

This guide details a self-validating screening cascade designed to verify these properties and assess early-stage "drug-likeness."

Physicochemical Profiling (The "Go/No-Go" Gate)

Before biological testing, the unique acidity and lipophilicity driven by the fluorine atoms must be quantified. These parameters dictate the buffer selection for all subsequent assays.

Experimental Protocol: pKa & LogD Determination

Objective: Determine the ionization state at pH 7.4 and lipophilicity distribution.

-

Method: Potentiometric Titration (pKa) and Shake-Flask Method (LogD).

-

Rationale: The predicted pKa is low (~1.7). Standard buffers (PBS) are suitable, but cellular permeability may be limited by the permanent negative charge unless active transport is involved.

Step-by-Step Workflow:

-

Preparation: Dissolve 1 mg of compound in 0.5 mL DMSO (Stock A).

-

Titration (pKa): Dilute Stock A into degassed water/methanol co-solvent. Titrate with 0.1 M KOH using a standardized glass electrode.

-

Validation: Use Benzoic acid (pKa 4.2) as a high-pKa control and Trifluoroacetic acid (pKa 0.23) as a low-pKa reference.

-

-

LogD (pH 7.4):

-

Mix 1-Octanol and Phosphate Buffer (pH 7.4) 1:1.

-

Spike compound (10 µM final). Vortex 1 hr at 25°C.

-

Centrifuge to separate phases.

-

Analyze both phases via LC-MS/MS.

-

Calculation:

.

-

Data Output Format:

| Parameter | Expected Range | Method | Critical Threshold |

| pKa | 1.5 – 2.5 | Potentiometric | < 1.0 (Permeability Risk) |

| LogP (Neutral) | 2.5 – 3.0 | Calculated | > 5.0 (Solubility Risk) |

| LogD (pH 7.4) | 0.5 – 1.5 | Shake-Flask | < 0 (Poor Membrane Permeability) |

Metabolic Stability Screening (ADME)

The core hypothesis of using a gem-difluoro linker is to block metabolism. This assay challenges that hypothesis.

Assay: Microsomal Stability (Liver Microsomes)

Objective: Assess resistance to Phase I metabolism (CYP450-mediated).

Mechanism: The

Protocol:

-

System: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).

-

Reaction Mix:

-

Substrate: 1 µM (low concentration to ensure first-order kinetics).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

Termination: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

Self-Validating Controls:

-

Positive Control: Verapamil (High clearance) – Must show >80% depletion by 30 min.

-

Negative Control: Warfarin (Low clearance) – Must show <10% depletion.

-

Zero-Cofactor Control: Incubate without NADPH to rule out chemical instability.

Cytotoxicity & Mitochondrial Safety

Fluorinated carboxylic acids can sometimes act as mitochondrial uncouplers or peroxisome proliferators.

Assay: Multiplexed Cytotoxicity (HepG2)

Objective: Simultaneous measurement of cell viability (ATP) and membrane integrity (LDH).

Protocol:

-

Cell Line: HepG2 (Human liver carcinoma).

-

Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.

-

Dosing: 7-point dilution series (0.1 µM to 100 µM). Vehicle: DMSO (<0.5%).

-

Incubation: 48 hours.

-

Readout:

-

ATP: CellTiter-Glo® (Luminescence).

-

LDH: CytoTox-ONE™ (Fluorescence).

-

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for evaluating this specific scaffold. It connects the structural features (2,2-difluoro) to the specific assays required.

Caption: Decision tree for 2,2-difluoro-3-(4-fluorophenyl)propanoic acid screening. The cascade prioritizes physicochemical validation due to the compound's high acidity.

Target Engagement: The "Phosphate Mimic" Hypothesis

If this compound is being screened as a bioactive hit (rather than a building block), the most logical targets are those recognizing phosphorylated amino acids or fatty acids .

Recommended Phenotypic Screen: PTP1B or PPAR

Given the structural similarity to phosphotyrosine (bioisostere) and fatty acid metabolites:

-

Phosphatase Inhibition (PTP1B Assay):

-

Rationale: The

-difluoromethyl ketone/acid is a classic transition state mimic for hydrolytic enzymes. -

Method: Colorimetric assay using pNPP (p-Nitrophenyl Phosphate) as substrate.

-

Expectation: Competitive inhibition if the carboxylate binds the active site catalytic loop.

-

-

PPAR

Binding (Nuclear Receptor):-

Rationale: Phenylpropanoic acids are scaffolds for PPAR agonists (e.g., glitazones). The fluorine substitution may alter the binding pocket fit.

-

Method: TR-FRET Competition Assay (lanthaScreen).

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

-

Wang, J., et al. (2014). The gem-difluoromethylene group as a phosphate bioisostere. Future Medicinal Chemistry, 6(8), 849-856. Link

Sources

CAS number and chemical identifiers for 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

An In-depth Technical Guide to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, a fluorinated analogue of phenylpropanoic acid. Due to its specific substitution pattern, this compound represents a potentially valuable building block in medicinal chemistry and materials science. This document outlines its chemical identity, predicted physicochemical properties, a proposed synthetic pathway with detailed experimental rationale, and a complete workflow for its analytical characterization. The guide is intended for researchers, chemists, and drug development professionals who require a technical understanding of this compound and its synthesis. While direct experimental data for this specific molecule is not widely published, the methodologies and predictions herein are grounded in established chemical principles and data from structurally related compounds.

Chemical Identity and Structure

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid is a derivative of propanoic acid featuring a geminal difluoro substitution at the alpha-carbon (C2) and a 4-fluorophenyl group at the beta-carbon (C3). The presence of multiple fluorine atoms is expected to significantly influence its chemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity in biological systems.

Table 1: Chemical Identifiers for 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

| Identifier | Value | Source |

| IUPAC Name | 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid | Generated |

| Molecular Formula | C₉H₇F₃O₂ | Calculated |

| Molecular Weight | 208.15 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)(F)F)F | Generated |

| InChI | InChI=1S/C9H7F3O2/c10-7-1-3-8(4-2-7)5-9(11,12)6(13)14/h1-4H,5H2,(H,13,14) | Generated |

| InChIKey | YZYJGIJGMHNVQS-UHFFFAOYSA-N | Generated |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid can be approached through a multi-step sequence starting from commercially available materials. A logical and robust strategy involves the construction of the carbon skeleton followed by the introduction of the key geminal difluoro motif. The following proposed pathway is based on well-established transformations in modern organic synthesis.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol and Rationale

Step 1: Knoevenagel Condensation of 4-Fluorobenzaldehyde and Malonic Acid

-

Methodology: A mixture of 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine are heated in pyridine at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, poured into water, and acidified with HCl to precipitate the product, which is then filtered and washed. This reaction is a classic method for forming carbon-carbon double bonds.[1]

-

Rationale: The Knoevenagel condensation is a reliable method for forming the α,β-unsaturated carboxylic acid intermediate. Piperidine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. The subsequent dehydration is driven by the formation of a conjugated system.

Step 2: Reduction of the Alkene

-

Methodology: The intermediate, 3-(4-fluorophenyl)acrylic acid, is dissolved in a suitable solvent like ethanol or ethyl acetate and subjected to catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker). The catalyst is then removed by filtration through Celite.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the carbon-carbon double bond without affecting the carboxylic acid or the aromatic ring. This step yields 3-(4-fluorophenyl)propanoic acid, which is a known compound.[2][3][4]

Step 3: Alpha-Bromination

-

Methodology: The 3-(4-fluorophenyl)propanoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The crude acid chloride is then treated with N-Bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid (HBr). This is a variation of the Hell-Volhard-Zelinsky reaction.

-

Rationale: Direct bromination at the alpha-position of a carboxylic acid is challenging. Conversion to the acid halide (chloride or bromide) generates a more reactive species that readily forms an enol. This enol is the active nucleophile that reacts with the bromine source (NBS) to install the first halogen. A second bromination can be achieved under similar conditions, though this step can be difficult to control and may require optimization. An alternative approach to achieve di-halogenation might be necessary.

Step 4: Nucleophilic Fluorination

-

Methodology: The alpha-bromo intermediate is treated with a fluorinating agent. A simple method involves using a metal fluoride like silver(I) fluoride (AgF) or potassium fluoride (KF) in a suitable solvent. More modern and efficient fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could also be employed on an ester derivative of the acid for better results, followed by hydrolysis.

-

Rationale: This is a halogen exchange (Halex) reaction. The bromide is a good leaving group, which is displaced by the fluoride nucleophile. The gem-difluorination is challenging and often requires more potent fluorinating agents than simple metal fluorides. The choice of reagent is critical for achieving good yields of the desired 2,2-difluoro product.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach is required for unambiguous structure elucidation.

Characterization Workflow Diagram

Caption: Workflow for purification and analytical characterization.

Expected Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-fluorophenyl group, likely appearing as two multiplets or doublets of doublets between 7.0-7.4 ppm. The methylene (-CH₂-) protons adjacent to the aromatic ring will appear as a triplet coupled to the two fluorine atoms on the adjacent carbon.

-

¹⁹F NMR: This is a critical technique. Two signals are expected. One for the fluorine on the aromatic ring, and another for the two equivalent fluorine atoms at the C2 position. The C2 fluorine signal will likely show coupling to the adjacent methylene protons.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The carbon atom bearing the two fluorine atoms (C2) will appear as a characteristic triplet due to one-bond C-F coupling, a key diagnostic signal.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will be used to confirm the elemental composition. The measured mass should match the calculated exact mass of the [M-H]⁻ or [M+H]⁺ ion, confirming the molecular formula C₉H₇F₃O₂. Fragmentation patterns observed in collision-induced dissociation (CID) experiments can provide further structural evidence, with expected losses of CO₂ and HF.[5]

Potential Research Applications

Fluorinated organic molecules are of high interest in drug discovery. The introduction of fluorine can enhance metabolic stability, increase binding affinity, and modulate pKa.

-

Medicinal Chemistry: As a derivative of arylpropanoic acids, a class known for its anti-inflammatory properties (e.g., Ibuprofen, Flurbiprofen), this compound could serve as a scaffold or intermediate for novel therapeutic agents.[6][7]

-

Tracer Development: The presence of the 4-fluorophenyl group makes it a candidate for developing ¹⁸F-labeled analogues for use in Positron Emission Tomography (PET) imaging.

-

Materials Science: Fluorinated compounds can be used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.

Safety and Handling

While a specific safety data sheet is not available, precautions should be based on structurally similar compounds and the functional groups present.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract, similar to other halogenated carboxylic acids.[2] It may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propanoic acid. Retrieved from National Center for Biotechnology Information. URL: [Link]

-

Radboud Repository. (2024, March 11). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. URL: [Link]

- Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from Organic Syntheses Procedure. URL: [Link]

-

MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. URL: [Link]

-

NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from NIST Chemistry WebBook. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Theoretical and Computational Guideline for the Characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic Acid: From Quantum Mechanics to In Silico Biology

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the theoretical and computational characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid. Aimed at researchers, medicinal chemists, and drug development professionals, this document outlines a multi-faceted in silico workflow, beginning with the elucidation of fundamental molecular properties via quantum mechanics and extending to the exploration of potential biological interactions through molecular docking. We detail the causality behind methodological choices, provide step-by-step protocols for key computational experiments, and present data visualization strategies to ensure clarity and reproducibility. The narrative emphasizes a self-validating system where computational predictions can be used to interpret and guide empirical research. By leveraging Density Functional Theory (DFT) for conformational analysis, electronic property calculation, and spectroscopic prediction, alongside molecular docking for target interaction studies, this guide serves as a practical blueprint for investigating complex fluorinated molecules in a drug discovery context.

Introduction: The Strategic Imperative of Organofluorine Compounds in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] It is estimated that over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a statistic that underscores the element's profound impact on pharmaceutical design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the precise modulation of a molecule's physicochemical and pharmacokinetic profile.[2][1]

Strategic fluorination can:

-

Enhance Metabolic Stability: By blocking sites susceptible to enzymatic oxidation.[1][3]

-

Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly alter the ionization state of nearby functional groups, impacting solubility and target engagement.[3][4]

-

Improve Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, enhancing ligand potency.[3][5]

-

Tune Lipophilicity and Membrane Permeability: This allows for better control over a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2]

The subject of this guide, 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid , serves as an exemplary case study. It contains two distinct types of C-F bonds: a gem-difluoro group on the aliphatic chain and a single fluorine on the aromatic ring. This structural complexity presents both a challenge and an opportunity for computational chemistry to predict its behavior, from its preferred three-dimensional shape to its potential interactions with biological targets.

This document provides an in-depth guide to performing a rigorous theoretical and computational evaluation of this molecule, establishing a workflow that can be adapted for other novel fluorinated compounds.

Foundational Computational Methodology: A Self-Validating Workflow

A robust computational investigation relies on a multi-tiered approach that integrates different theoretical models to build a comprehensive molecular profile. The workflow outlined below is designed to be self-validating, where results from one stage inform and refine the next.

The Rationale for a Multi-faceted Approach

We employ a combination of quantum mechanics (QM) and molecular mechanics (MM) principles.

-

Quantum Mechanics (Density Functional Theory): DFT provides a highly accurate description of the electronic structure of the molecule. It is essential for calculating geometries, reaction energies, and properties that depend on electron distribution, such as NMR and IR spectra.[6] The B3LYP hybrid functional is often chosen as it offers a well-documented balance of computational cost and accuracy for a wide range of organic molecules.[7][8][9][10]

-

Molecular Docking (MM-based): This technique predicts the preferred orientation of a ligand when bound to a protein target. It uses scoring functions, which are based on molecular mechanics force fields, to estimate binding affinity.[11]

Overall Computational Workflow Diagram

The logical flow of the investigation is depicted below. This process ensures that computationally expensive calculations are performed on the most relevant molecular structures.

Caption: Overall workflow for the computational characterization of the target molecule.

Quantum Mechanical Analysis: Elucidating Intrinsic Molecular Properties

This section details the use of Density Functional Theory (DFT) to understand the molecule's fundamental structure, stability, and electronic characteristics.

Step-by-Step Protocol: Geometry Optimization and Frequency Analysis

The primary goal is to find the molecule's lowest energy structure (ground state geometry).

Rationale: An accurate 3D structure is the foundation for all subsequent property calculations. A frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[6]

Protocol:

-

Structure Building: Construct the 3D chemical structure of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid using molecular modeling software (e.g., Avogadro, GaussView).

-

Calculation Setup:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP. This hybrid functional is a workhorse in computational chemistry, providing a reliable balance of accuracy and efficiency for organic systems.[7][9][10]

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides flexibility for describing the electron distribution. The ++ indicates diffuse functions on all atoms, important for anions and weak interactions, while (d,p) adds polarization functions, crucial for describing bond angles accurately.

-

Solvation Model: Polarizable Continuum Model (PCM), with water as the solvent.[12][13][14] This model simulates the effect of a solvent environment, which is more representative of biological conditions than a gas-phase calculation.[12][15]

-

Keywords: Opt (for geometry optimization) and Freq (for frequency calculation).

-

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Verification: Upon completion, inspect the output file to confirm that the optimization converged and that there are no negative (imaginary) frequencies.

Conformational Search and Energetics

Molecules with rotatable bonds, like our target molecule, can exist in multiple spatial arrangements called conformers. Identifying the most stable conformers is critical.

Rationale: The biological activity of a molecule is often dictated by a specific low-energy conformation that fits into a protein's binding site. A simple optimization might fall into a local, higher-energy minimum. A conformational search explores the potential energy surface to identify the global minimum.[16][17]

Protocol: Potential Energy Surface (PES) Scanning

-

Identify Rotatable Bonds: The key rotatable bonds in 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid are the C-C bonds of the propanoic acid chain and the bond connecting the phenyl ring to the chain.

-

Define Dihedral Angles: Select the dihedral angles corresponding to these bonds for scanning.

-

Perform a Relaxed Scan: Set up a series of constrained geometry optimizations where the selected dihedral angle is fixed at incremental values (e.g., every 15 degrees). The rest of the molecule is allowed to relax at each step. This is performed at a slightly lower level of theory (e.g., B3LYP/6-31G(d)) to save computational cost.

-

Identify Minima: Plot the relative energy versus the dihedral angle. The minima on this curve correspond to stable conformers.

-

Re-optimize: Take the geometries from the identified minima and perform a full, unconstrained geometry optimization and frequency calculation at the higher level of theory (B3LYP/6-311++G(d,p) with PCM) as described in Protocol 3.1.

Data Presentation: Relative Energies of Stable Conformers

| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| CONF-1 (Global Min.) | C-C-C-C = 65.4 | 0.00 | 75.8 |

| CONF-2 | C-C-C-C = 178.1 | 1.15 | 14.2 |

| CONF-3 | C-C-C-C = -70.2 | 1.89 | 10.0 |

| Note: Data is illustrative and would be populated from actual calculation results. |

Electronic Structure and Reactivity Descriptors

From the optimized ground state geometry, we can calculate properties that describe the molecule's electronic nature and potential reactivity.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive.[18]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Simulating Spectroscopic Signatures

Computational chemistry can predict spectroscopic data (IR, NMR) with high accuracy, serving as a powerful tool for structural verification.

Rationale: Comparing calculated spectra to experimental data can confirm the identity and purity of a synthesized compound. It can also help assign specific peaks in a complex experimental spectrum.

Protocol: Calculation of Vibrational (IR) and NMR Spectra

-

IR (Vibrational) Frequencies: This is a direct output of the Freq calculation performed in Protocol 3.1. The calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.

-

NMR Chemical Shifts:

-

Use the optimized geometry from Protocol 3.1.

-

Set up a new calculation using the NMR keyword.

-

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.

-

Calculate chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane for ¹H/¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.

-

Data Presentation: Comparison of Key Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, scaled) | Expected Experimental Region (cm⁻¹) |

| O-H stretch (acid) | 3550 | 3500-3600 (monomer) |

| C=O stretch (acid) | 1755 | 1740-1790 |

| C-F stretches (gem-difluoro) | 1150, 1190 | 1100-1250 |

| C-F stretch (aryl) | 1230 | 1210-1250 |

| Note: Data is illustrative. |

Exploring Biological Potential: Molecular Docking Simulations

Molecular docking predicts how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein. This is a cornerstone of structure-based drug design.[11]

Principle of Molecular Docking

Docking algorithms explore a vast number of possible orientations and conformations of the ligand within the protein's binding site.[11] A scoring function then estimates the binding affinity for each pose, allowing them to be ranked.[11] While the scores are not perfect predictors of binding energy, they are highly effective at identifying plausible binding modes and ranking potential ligands.

Step-by-Step Protocol: Ligand and Receptor Preparation

Proper preparation of both the ligand and the receptor is critical for a meaningful docking simulation.

-

Ligand Preparation:

-

Use the lowest-energy conformer of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid obtained from the quantum mechanics calculations (Protocol 3.2).

-

Assign appropriate atom types and partial charges using a molecular mechanics force field (e.g., via AutoDock Tools).

-

Define the rotatable bonds that the docking algorithm will be allowed to explore.

-

-

Receptor Preparation:

-

Obtain a high-resolution crystal structure of the target protein from a database like the Protein Data Bank (PDB).

-

Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligand.

-